2-n-Nonyl-1,3-dioxolane vs. No Enhancer: 200-Fold Increase in Transungual Drug Delivery
In a direct head-to-head comparison using a 14-day human nail model, the addition of 18% 2-n-nonyl-1,3-dioxolane to an econazole nail lacquer formulation resulted in a nearly 200-fold increase in the total econazole absorbed into the supporting nail bed compared to the same formulation lacking the enhancer [1]. The weight-normalized econazole content in the deep ventral/intermediate nail plate was 6-fold greater in the test group (11.1 ± 2.6 µg/mg) versus the control (1.78 ± 0.32 µg/mg), a statistically significant difference (p = 0.008) [1]. Furthermore, the drug concentration in the deep nail layer for the test group was 14,000 times the minimum inhibitory concentration (MIC) required to inhibit dermatophyte fungi, ensuring a robust antifungal effect at the target site [1]. This establishes a clear, quantifiable performance advantage for formulations containing this specific enhancer.
| Evidence Dimension | Econazole content in ventral/intermediate nail plate |
|---|---|
| Target Compound Data | 11.1 ± 2.6 µg/mg of nail powder (18% 2-n-nonyl-1,3-dioxolane) |
| Comparator Or Baseline | 1.78 ± 0.32 µg/mg of nail powder (Control, no enhancer) |
| Quantified Difference | 6.2-fold increase (p = 0.008); Total absorbed dose in support bed was ~200-fold greater (47.5 mg vs 0.2 mg). |
| Conditions | 14-day in vitro study on human cadaver nails. Econail® lacquer formulation with and without 18% 2-n-nonyl-1,3-dioxolane. Dosed twice daily. |
Why This Matters
For procurement, this data validates that 2-n-nonyl-1,3-dioxolane is not a generic enhancer but a critical performance component for achieving therapeutically relevant drug levels in deep nail infections, a known challenge for topical antifungal therapies.
- [1] Hui, X., Chan, T. C., Barbadillo, S., Lee, C., Maibach, H. I., & Wester, R. C. (2003). Enhanced econazole penetration into human nail by 2-n-nonyl-1,3-dioxolane. Journal of Pharmaceutical Sciences, 92(1), 142–148. View Source
